molecular formula C12H15ClN2O B3054790 1-(2-Chlorobenzoyl)-1,4-diazepane CAS No. 61903-18-2

1-(2-Chlorobenzoyl)-1,4-diazepane

Cat. No.: B3054790
CAS No.: 61903-18-2
M. Wt: 238.71 g/mol
InChI Key: DFHPBCHUERHVNX-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-1,4-diazepane is a synthetically versatile 1,4-diazepane derivative of significant interest in medicinal chemistry research. This compound features a chlorobenzoyl moiety grafted onto the seven-membered 1,4-diazepane ring, a privileged structure in the design of psychoactive pharmaceuticals. It serves as a valuable building block and intermediate for the synthesis and biological evaluation of novel compounds targeting the central nervous system (CNS). The 1,4-diazepane scaffold is a core structure in numerous biologically active compounds. Research into analogous 1,4-benzodiazepine derivatives has demonstrated a diverse range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects . These compounds typically exert their action by modulating the GABAA receptor, a primary target for many CNS-acting drugs . Molecular docking studies with similar structures confirm their ability to dock into the binding pocket of this receptor, providing a rationale for their biological activity . Furthermore, computational studies predict that compounds based on this scaffold often possess physicochemical properties, such as favorable Log P values, that indicate good penetration of the blood-brain barrier, making them suitable for CNS-related research . Researchers utilize this compound as a key precursor in the design of new chemical entities for screening against various neurological targets. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This product is intended for research applications only, strictly within laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHPBCHUERHVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588336
Record name (2-Chlorophenyl)(1,4-diazepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-18-2
Record name (2-Chlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61903-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(1,4-diazepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization Techniques in 1 2 Chlorobenzoyl 1,4 Diazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of 1-(2-Chlorobenzoyl)-1,4-diazepane and its analogs, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the 2-chlorobenzoyl group and the aliphatic protons of the 1,4-diazepane ring. mdpi.com

For instance, in a related tricyclic benzodiazepine (B76468) derivative, the aromatic protons (HAr) appear as a complex multiplet in the region of δ 7.00–7.80 ppm. mdpi.com The protons of the diazepine (B8756704) ring's methylene (B1212753) (CH₂) groups also produce complex multiplets in the aliphatic region of the spectrum, typically between δ 3.30–4.45 ppm. mdpi.com The complexity of these signals can arise from the magnetic non-equivalence of axial and equatorial protons within the seven-membered ring and the potential for different conformations of the molecule in solution. mdpi.com

Table 1: Illustrative ¹H NMR Spectral Data for a Related Benzodiazepine Derivative

Chemical Shift (δ ppm)MultiplicityAssignment
7.00–7.80mAromatic Protons (HAr)
3.30–4.45mMethylene Protons (CH₂)

Note: This table is illustrative and based on data for a structurally similar compound. mdpi.com Specific chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule typically gives a distinct signal. In the analysis of compounds containing the this compound moiety, ¹³C NMR is crucial for confirming the presence of all carbon atoms and identifying the carbonyl carbon of the benzoyl group.

For a related benzodiazepine structure, the carbonyl carbons (C=O) resonate at the downfield end of the spectrum, with chemical shifts around δ 166.6–170.5 ppm. mdpi.com The aromatic carbons of the chlorobenzoyl group typically appear in the δ 120.9–136.6 ppm range. mdpi.com The aliphatic carbons of the diazepine ring are found further upfield, for example, between δ 38.2–51.7 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for a Related Benzodiazepine Derivative

Chemical Shift (δ ppm)Assignment
166.6–170.5Carbonyl Carbons (C=O)
120.9–136.6Aromatic Carbons
38.2–51.7Aliphatic Carbons (Diazepane Ring)

Note: This table is illustrative and based on data for a structurally similar compound. mdpi.com Specific chemical shifts for this compound may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently employed in the analysis of complex mixtures and for the purification and identification of reaction products during the synthesis of this compound derivatives. nih.gov For example, LC-MS can be used to monitor the progress of a reaction by analyzing the raw reaction mixture. nih.gov The development of LC-MS/MS methods allows for the quantitative analysis of related benzodiazepine compounds in various samples. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound and its derivatives without causing significant fragmentation. This allows for the clear determination of the molecular ion. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.commdpi.com

In the characterization of related benzodiazepine structures, HRMS (ESI) is used to confirm the calculated mass of the protonated molecule ([M+H]⁺). mdpi.commdpi.com For example, for a compound with a calculated mass, the HRMS data would be expected to show a corresponding m/z value, confirming its elemental formula. mdpi.com

Table 3: Example of HRMS Data Interpretation

IonCalculated m/zFound m/z
[M+H]⁺e.g., 237.0789e.g., 237.0796

Note: The values in this table are for a related compound, methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] mdpi.comsmolecule.comdiazepine-4-carboxylate, and serve as an illustrative example. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For a molecule like this compound, IR spectroscopy would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the amide, typically in the range of 1630-1680 cm⁻¹. mdpi.com Additionally, C-N stretching vibrations of the diazepine ring and C-Cl stretching vibrations from the chlorobenzoyl group would also be present. In related compounds, characteristic peaks for N-H stretching (if present) are observed around 3200-3400 cm⁻¹. mdpi.com

Table 4: Typical Infrared Absorption Frequencies for Functional Groups in Related Structures

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch3200–3400
C=O Stretch (Amide)1630–1680
C-N Stretch1000-1350
C-Cl Stretch600-800

Note: This table provides general ranges for the indicated functional groups. Specific peak positions can vary based on the molecular structure. mdpi.com

Based on a comprehensive search of available scientific literature, specific research detailing the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound, including data on its electronic transitions, is not publicly available at this time.

Therefore, a detailed discussion on the UV-Vis spectroscopic findings, including data tables of absorption maxima (λmax) for this compound, cannot be provided as per the specified requirements. Further empirical research would be necessary to determine and document these spectroscopic characteristics.

Computational and Theoretical Investigations of 1 2 Chlorobenzoyl 1,4 Diazepane Analogues

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the interactions between a ligand, such as a 1-(2-Chlorobenzoyl)-1,4-diazepane analogue, and its biological target, typically a protein receptor.

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of drug candidates. For analogues of this compound, these studies have revealed key binding modes and interactions with various protein targets. For instance, in studies of diazepane-based ligands targeting sigma receptors (σR), molecular docking has highlighted specific interactions with amino acid residues. nih.gov It has been observed that van der Waals forces and hydrogen bonds play a significant role in the binding of these compounds. nih.gov For example, certain derivatives form hydrogen bonds with specific threonine residues within the receptor's active site, an interaction not observed with other analogues. nih.gov

In the context of diazepino[1,2-a]benzimidazole derivatives, which share a similar diazepine (B8756704) core, docking studies have shown interactions with the benzodiazepine (B76468) site of the GABA-A receptor. These interactions can be both electrostatic, involving the nitrogen of the diazepine ring, and hydrophobic, with various fragments of the molecule. nih.gov The spatial arrangement of these ligands within the binding site is often stabilized by a three-center hydrophobic binding. nih.gov

These detailed interaction analyses, often visualized with color-coded diagrams indicating interaction types (e.g., green dotted lines for hydrogen bonds), provide a clear picture of how these ligands bind to their targets. nih.gov

Structure-Based Drug Design (SBDD) is a methodology that relies on the three-dimensional structural information of the target protein to guide the design of new ligands. This approach has been effectively applied to the development of this compound analogues. By understanding the key interactions identified through docking studies, medicinal chemists can modify the ligand's structure to enhance its binding affinity and selectivity.

For example, the observation that a bulky diazepane spacer can improve affinity for both σ1 and σ2 receptors compared to a piperidine (B6355638) ring has guided the synthesis of new derivatives. nih.gov Similarly, the introduction of specific substituents, such as a 2,4-dimethyl substitution on a benzyl (B1604629) moiety, has been shown to improve selectivity for the σ2 receptor over the σ1 receptor. nih.gov

The SBDD approach often involves an iterative cycle of design, synthesis, and testing, with computational methods playing a key role in the design phase. This process has led to the development of compounds with optimized properties, such as the benzofurane derivative 2c, which emerged as an optimal compound with high σ1R affinity. nih.gov

Computational methods are also used to predict the binding affinities of ligands to their target proteins. These predictions are often expressed as a docking score, which is an estimate of the binding free energy. For example, a docking score of -8.9 kcal/mol was calculated for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one with the human estrogen receptor 3ERT protein. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions and provide a more dynamic picture of the ligand-protein complex. By simulating the movement of atoms over time, MD can confirm the stability of docking poses and help to understand the dynamic behavior of the complex. nih.gov For instance, MD simulations have been used to confirm the strong interaction of certain diazepane derivatives with the active site of the sigma receptor. nih.gov

These predictive methods are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics methods.

The electronic structure of a molecule is fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com

For various organic molecules, including those with structures related to this compound, DFT calculations have been used to determine HOMO-LUMO energies and their gap. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. aimspress.com These calculations can help in understanding the reactivity of different analogues and in designing molecules with desired electronic properties. researchgate.net

Table 1: Examples of HOMO-LUMO Energy Gaps for Related Compounds

Compound Type HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Temozolomide (Neutral, Gas Phase) - - 4.40 aimspress.com
Temozolomide (Neutral, DMSO) - - 4.30 aimspress.com
Temozolomide (Anion, Alpha, Water) - - 2.53 aimspress.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. chemrxiv.org The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions. mdpi.com

MEP maps are typically visualized by coloring the van der Waals surface of the molecule, with red indicating regions of high electron density and blue indicating regions of low electron density. For various heterocyclic compounds, MEP analysis has been used to identify reactive sites and to understand their interactions with biological targets. researchgate.net For example, in urea (B33335) derivatives, the negative charge is often located over the oxygen atom of the urea group, which is the reactive site for electrophiles. researchgate.net

These maps provide a powerful visual tool for medicinal chemists to understand the electrostatic properties of molecules and to design compounds with improved interaction profiles. chemrxiv.org

Biological Activity and Mechanistic Research of 1 2 Chlorobenzoyl 1,4 Diazepane and Analogues Excluding Clinical Human Trials

Antiviral Activity Research

The primary focus of antiviral research for 1,4-diazepane analogues has been on their ability to inhibit key viral enzymes. A significant area of investigation has been their potential to act against SARS-CoV-2, the virus responsible for COVID-19.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins. Current time information in Bangalore, IN. Its essential role and the fact that it has no close human homologs make it a prime target for antiviral drug development. nih.gov

Researchers have identified the 1,4-diazepane scaffold as a promising foundation for the development of SARS-CoV-2 Mpro inhibitors. Initial discovery of a diazepane-based hit was accomplished through computational methods. derpharmachemica.com Subsequent hit-to-lead optimization efforts focused on refining this scaffold by targeting specific binding pockets within the Mpro active site to enhance inhibitory activity. derpharmachemica.com This approach led to the synthesis and evaluation of a series of potent inhibitors built around the central diazepane ring. nih.gov

Systematic modifications of the 1,4-diazepane scaffold have elucidated key structure-activity relationships (SAR) for Mpro inhibition. Research has demonstrated that the inhibitory potency of these compounds is highly sensitive to the nature and position of substituents on the diazepane ring and its appended moieties.

In one study, a diazepane hit was refined by exploring substitutions targeting the S1 and S2 binding pockets of the Mpro enzyme. derpharmachemica.com A significant breakthrough was the identification of a new exit vector on the diazepane ring that points toward the S1' pocket, which markedly improved binding affinity. derpharmachemica.com Further analysis showed that the broader spatial distribution of the diazepane scaffold allows for interactions across four pockets (S1, S1', S2, and S4), resulting in up to a 10-fold increase in enzymatic inhibitory activity compared to a closely related piperazine (B1678402) series which only interacted with three pockets. nih.gov

The table below illustrates the inhibitory activity of selected 1,4-diazepane analogues.

CompoundConfigurationMpro IC₅₀ (µM)
37a (S)> 100
37b (R)1.8
38a (S)> 100
38b (R)0.9
Data sourced from a study on the hit-to-lead optimization of a SARS-CoV-2 Mpro inhibitor series. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the Mpro enzyme activity.

The efficacy of 1,4-diazepane inhibitors is rooted in their precise interactions with the Mpro active site. This site features several key subsites or pockets (S1, S2, S4, etc.) that accommodate the amino acid residues of the natural substrate. nih.gov

X-ray crystallography has revealed that these inhibitors position themselves to engage with multiple pockets simultaneously. nih.gov The P1 γ-lactam and P2 isobutyl moieties of certain analogues have been shown to occupy the S1 and S2 subsites, respectively. nih.gov The S1 pocket is particularly important as it recognizes the conserved P1 glutamine residue of the substrate, and most potent Mpro inhibitors feature a surrogate that occupies this pocket. nih.gov

A critical discovery in the diazepane series was an exit vector that allows a part of the molecule to extend into and engage with the S1' pocket. derpharmachemica.comnih.gov This interaction was found to be a key differentiator from other scaffolds, such as piperazine. While the piperazine series extended into the S4 pocket, the diazepane scaffold's ability to also interact with the S1' pocket led to significantly higher inhibitory activity. nih.gov This enhanced spatial interaction across the S1, S1', S2, and S4 pockets underscores the unique binding mode of the diazepane core. nih.gov

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. researchgate.netderpharmachemica.com Research into 1,4-diazepane Mpro inhibitors has confirmed that the stereochemistry of chiral centers significantly influences their inhibitory potency. nih.gov

To assess this impact, pure enantiomers of two active compounds were separated and tested. nih.gov In both cases, one enantiomer was substantially more potent than the other. For compounds 37 and 38 , the (R) enantiomer was identified as the more active form. nih.gov X-ray crystallography confirmed that the (R) configuration was responsible for the optimal binding orientation within the Mpro active site. nih.gov This stereospecificity highlights the importance of controlling the chiral configuration during the design of advanced inhibitors to maximize therapeutic efficacy.

Compound PairEnantiomerMpro IC₅₀ (µM)
37 (S) - 37a> 100
(R) - 37b1.8
38 (R) - 38a> 100
(S) - 38b0.9
Data sourced from a study assessing the impact of chiral centers on inhibitory activity. nih.gov The results clearly show that the (R) enantiomer is significantly more potent in both compound pairs.

Anticancer and Antitumor Activity Research

The 1,4-diazepane scaffold and its fused heterocyclic analogues have also been investigated for their potential as anticancer agents. Research has focused on synthesizing novel derivatives and evaluating their cytotoxic effects against various human cancer cell lines.

Studies have explored fused thieno[2,3-e] Current time information in Bangalore, IN.diazepine (B8756704) derivatives, which were synthesized and screened for in vitro anticancer activity. derpharmachemica.com These compounds were tested against human breast cancer (MCF-7), colon cancer (HCT-116), and liver carcinoma (HepG-2) cell lines. derpharmachemica.com Several analogues demonstrated notable antitumor activity, with IC₅₀ values in the low micromolar range against these cell lines. derpharmachemica.com

In a separate line of research, novel benzo[b]furo[3,4-e] Current time information in Bangalore, IN.diazepin-1-one derivatives were designed as analogues of Podophyllotoxin, a known anticancer agent. nih.gov These compounds were evaluated for cytotoxicity against multiple cancer cell lines, including MCF-7 (breast), PC3 (prostate), and A2780 (ovarian). nih.gov The most promising compound from this series, 13c , induced apoptosis in cancer cells, suggesting a specific mechanism for its cytotoxic effects, and notably did not show significant toxicity toward normal human umbilical vein endothelial cells (HUVEC). nih.gov

The table below summarizes the cytotoxic activity of selected 1,4-diazepane analogues against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)
7c HepG-2 (Liver)4.4
7e MCF-7 (Breast)6.8
7f HCT-116 (Colon)13
13c A2780 (Ovarian)0.98
13c MCF-7 (Breast)1.12
13c PC3 (Prostate)1.51*
IC₅₀ values for compound 13c are in µM. nih.gov Data for compounds 7c, 7e, and 7f are from reference derpharmachemica.com.

This research indicates that the 1,4-diazepane scaffold is a versatile structure that can be modified to create potent inhibitors for different biological targets, including those relevant to cancer therapy.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., Prostate, Lung, Breast, Ovarian, Leukemic, Hepatocellular Carcinoma)

While research specifically detailing the cytotoxic profile of 1-(2-Chlorobenzoyl)-1,4-diazepane is limited in the reviewed literature, extensive studies on analogous compounds featuring the 1,4-diazepane core reveal a range of antiproliferative activities against various human cancer cell lines.

A series of novel 1,4-diazepane-containing derivatives were synthesized and evaluated for their cytotoxic effects. Most of these compounds did not exhibit significant cytotoxicity across different concentrations. nih.gov An exception was a quinoline-substituted diazepane derivative, which showed moderate toxicity in PANC-1 (pancreatic cancer) cells, but only at a high concentration of 100 μM. nih.gov

In contrast, other studies on related heterocyclic structures have demonstrated more potent anticancer activity. For instance, certain benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine derivatives were tested against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. mdpi.com One analogue, in particular, displayed the highest cytotoxicity with IC50 values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM against HCT-116 and MCF-7 cells, respectively. mdpi.com

Furthermore, a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the diazepane series, showed significant cell growth inhibitory activity against a broad panel of cancer cell lines. nih.govresearchgate.net These included cell lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. nih.govresearchgate.net Similarly, certain 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have shown cytotoxicity against lung (A549), prostate (PC-3), and breast (MDA-MB-231) cancer cell lines. mdpi.com

Compound ClassCancer Cell Line(s)Activity/IC50 ValueSource(s)
Quinoline-substituted diazepanePANC-1 (Pancreatic)Moderate toxicity (51% viability) at 100 μM nih.gov
Benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine analogueHCT-116 (Colorectal)IC50: 16.19 ± 1.35 μM mdpi.com
Benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine analogueMCF-7 (Breast)IC50: 17.16 ± 1.54 μM mdpi.com
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesVarious (Liver, Breast, Colon, etc.)Significant growth inhibition nih.govresearchgate.net
2-arenoxybenzaldehyde N-acyl hydrazones / 1,3,4-OxadiazolesA549 (Lung), PC-3 (Prostate), MDA-MB-231 (Breast)Cytotoxic activity observed mdpi.com

Mechanistic Studies of Antineoplastic Action

Cell Cycle Modulation (e.g., G1 and S phases)

The cell cycle, a fundamental process for cell proliferation, is a common target for anticancer agents. nih.gov It is comprised of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov Several analogues of 1,4-diazepane have been shown to exert their anticancer effects by interfering with this cycle.

For example, a synthesized derivative of 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one was found to arrest both lung (A549) and breast (MDAMB-231) cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner. In another study, treatment with cordycepin, a natural product, was shown to interfere with the cell cycle in cervical cancer cells by elongating the S-phase. nih.gov

Research on other related heterocyclic compounds further supports the role of cell cycle modulation. Specific ligands for the peripheral benzodiazepine (B76468) receptor (PBR) are known to induce cell cycle arrest in oesophageal cancer cells.

DNA Ligase Inhibition

Based on the reviewed scientific literature, there is currently no specific information available linking this compound or its direct analogues to the inhibition of DNA ligase as a mechanism for antineoplastic action.

Tubulin Disorganization

The available research literature does not provide specific evidence to suggest that this compound or its close analogues exert their anticancer effects through the mechanism of tubulin disorganization.

Apoptotic Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several studies have indicated that diazepane analogues can induce apoptosis in cancer cells.

A derivative of 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one was shown to induce apoptosis in both lung (A549) and breast (MDAMB-231) cancer cell lines. This was confirmed through Hoechst staining, which reveals nuclear changes characteristic of apoptosis. The study also observed a reduction in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), both of which are key events in the apoptotic pathway.

Similarly, specific ligands of the peripheral benzodiazepine receptor (PBR) have been demonstrated to induce apoptosis in oesophageal cancer cells. Another study on naphthalen-2-acyl imidazolium (B1220033) salts, which are structurally distinct but also possess a heterocyclic core, found that they could induce apoptosis in pathogenic Candida species by increasing ROS production and causing a loss of mitochondrial membrane potential. nih.gov This suggests that mitochondrial-mediated apoptosis is a plausible mechanism for various heterocyclic compounds.

Cyclin-Dependent Kinase (CDK) Inhibition (for related indole-fused diazepinones)

Cyclin-dependent kinases (CDKs) are key regulatory enzymes that control the progression of the cell cycle. Their inhibition is a well-established strategy in cancer therapy. Certain indole-fused diazepinones and related structures have shown significant potential as CDK inhibitors.

Specifically, compounds with a nih.govnih.govdiazepino[1,2-a]indol-1-one scaffold have demonstrated notable anti-cancer activity through the inhibition of CDKs. Cordycepin has been found to downregulate Cdk-2, a key protein in cell cycle progression, in cervical cancer cells. nih.gov

Compound ClassTarget CDKCancer Cell LineActivity/IC50 ValueSource(s)
CordycepinCdk-2Cervical Cancer (SiHa, HeLa)Downregulation of Cdk-2 nih.gov

Anti-Apoptotic Myeloid Cell Leukemia-1 (Mcl-1) Protein Inhibition (for related indole-fused diazepinones)

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family, is a critical regulator of cell death and a prime target in cancer therapy. nih.govnih.govnih.gov Overexpression of Mcl-1 is a common feature in many human cancers, enabling tumor cells to evade apoptosis (programmed cell death) and contributing to resistance against various chemotherapies. nih.govnih.gov Consequently, developing small-molecule inhibitors that neutralize Mcl-1 function is a promising strategy to restore apoptotic signaling in malignant cells. nih.gov

Research has led to the discovery of potent inhibitors based on indole-fused diazepinone and related scaffolds. Fragment-based screening and structure-based design have been instrumental in identifying and optimizing these inhibitors. nih.gov For instance, a fragment screen using NMR identified several chemical scaffolds that bind to Mcl-1, leading to the development of tricyclic 2-indole carboxylic acid inhibitors with high affinity. nih.gov

These inhibitors function by binding to the BH3 binding groove of the Mcl-1 protein, a pocket that normally engages pro-apoptotic proteins. nih.gov By occupying this groove, the inhibitors prevent Mcl-1 from sequestering and neutralizing its pro-apoptotic partners, thereby allowing cell death to proceed. nih.govnih.gov Structural studies, including X-ray crystallography and 2D ¹⁵N-HSQC spectroscopy, have provided detailed insights into these interactions. nih.govnih.gov For example, a series of 1H-indole-2-carboxylic acid compounds were designed to occupy the P1-P3 pockets of the Mcl-1 binding groove, with specific interactions observed with key residues like Lys234 and Val249. nih.gov

The optimization process has yielded compounds with significant potency and selectivity. Starting from initial fragment hits with micromolar affinity, structure-guided optimization has produced inhibitors with nanomolar binding affinity (Kᵢ). nih.gov These compounds demonstrate high selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL, which is crucial for minimizing off-target effects. nih.gov One such optimized 2-indole carboxylic acid derivative binds to Mcl-1 with a Kᵢ of 55 nM. nih.gov Further development led to a tricyclic indole (B1671886) acid with a Kᵢ of 3 nM and over 1700-fold selectivity against Bcl-xL. nih.gov A novel inhibitor, compound 47 , which targets the P1-P3 pockets, showed a Kᵢ value of 24 nM and demonstrated the ability to induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov

Mcl-1 Inhibition Data for Indole-based Analogues

CompoundTargetBinding Affinity (Kᵢ)Selectivity ProfileReference
Optimized 2-indole carboxylic acid derivative 1Mcl-155 nMNot specified nih.gov
Tricyclic indole acidMcl-13 nM>1700-fold vs Bcl-xL; >100-fold vs Bcl-2 nih.gov
Compound 47 (1H-indole-2-carboxylic acid derivative)Mcl-124 nMOccupies P1-P3 pockets nih.gov

Cardiovascular System Research

Factor Xa (fXa) is a trypsin-like serine protease that plays a pivotal role in the blood coagulation cascade, representing a key target for the development of new anticoagulant drugs. nih.govnih.gov Researchers have designed and synthesized novel series of fXa inhibitors featuring a 1,4-diazepane moiety. This specific chemical structure was engineered to interact with the S4 aryl-binding domain of the fXa active site. nih.gov

In one study, a series of 1,4-diazepane derivatives were evaluated for their fXa inhibitory activity. nih.gov Among the synthesized compounds, YM-96765 (compound 13 in the study) emerged as a particularly potent inhibitor. nih.gov It demonstrated a strong fXa inhibitory activity with an IC₅₀ value of 6.8 nM. nih.gov Beyond its enzymatic inhibition, YM-96765 also showed effective antithrombotic activity in research models without significantly prolonging bleeding time, a desirable characteristic for an anticoagulant. nih.gov

The development of such substrate-analogue inhibitors often involves modifying different parts of the molecule (P2, P3, and P4 residues) to enhance potency and selectivity. nih.gov For comparison, another potent fXa inhibitor, compound 48 (containing a dArg as a P3 residue), showed a Kᵢ of 3.5 nM and was about 10 times more potent than the reference compound DX-9065a in inhibiting the prothrombinase complex. nih.gov

Factor Xa Inhibition by Diazepane Analogues

CompoundTargetInhibitory Concentration (IC₅₀)Key FindingReference
YM-96765Factor Xa6.8 nMPotent fXa inhibition and effective antithrombotic activity. nih.gov

Certain derivatives of 1,4-diazepane have been investigated for their potential as positive inotropic agents, which increase the force of heart muscle contraction. In a search for new cardiotonic agents, a series of N-(4,5-dihydro-1-methyl- nih.govnih.govnih.govtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- nih.govnih.govdiazepan-1-yl)acetamides were synthesized. nih.gov Their positive inotropic activity was assessed by measuring the stroke volume of the left atrium in isolated rabbit heart preparations. nih.gov

Several of these compounds exhibited favorable activity, outperforming the standard drug milrinone (B1677136) in this experimental setup. nih.gov The most potent compound from this series was 2-(4-(4-methylbenzyl)- nih.govnih.gov-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- nih.govnih.govnih.govtriazolo[4,3-a]quinolin-7-yl)acetamide (compound 6m), which increased stroke volume by 8.38% at a concentration of 3 x 10⁻⁵ M, compared to a 2.45% increase for milrinone at the same concentration. nih.gov

A related series of compounds, 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]quinolin-7-yl)acetamides, was also synthesized and evaluated. nih.gov In this series, compound 5o was identified as the most potent, increasing stroke volume by 9.17% at a 3 × 10⁻⁵ M concentration, while milrinone produced a 2.47% increase. nih.gov The chronotropic (heart rate) effects of these active compounds were also evaluated. nih.govnih.gov

Positive Inotropic Effects of Diazepane Derivatives

CompoundConcentrationIncrease in Stroke Volume (%)Standard (Milrinone) Increase (%)Reference
Compound 6m3 x 10⁻⁵ M8.38 ± 0.162.45 ± 0.06 nih.gov
Compound 5o3 x 10⁻⁵ M9.17 ± 0.142.47 ± 0.08 nih.gov

Ion Channel Modulation

Derivatives of 1,4-diazepane have been identified as potential blockers of T-type calcium channels. nih.gov These channels are involved in a variety of physiological processes and are considered therapeutic targets for conditions like hypertension. nih.govdrugs.com

In a study focused on developing new T-type calcium channel blockers, a series of 1,4-diazepane derivatives were synthesized and evaluated. nih.gov This research led to the discovery of compound 4s , which was identified as a potent T-type calcium channel blocker. A key advantage of compound 4s was its good selectivity over hERG (human Ether-à-go-go-Related Gene) channels and N-type calcium channels, which is important for reducing the risk of cardiac side effects. nih.gov The compound also showed favorable pharmacokinetic properties for further investigation. nih.gov

The broader class of benzodiazepines, which share structural similarities, are also known to act as calcium channel blockers. wikipedia.org For instance, diazepam has been shown to inhibit depolarization-sensitive calcium uptake in rat nerve cell preparations. wikipedia.org Research on neuroblastoma cells revealed that different benzodiazepines can differentially inhibit transient (T-type) and long-lasting (L-type) calcium channels. nih.gov Specifically, diazepam was found to non-selectively reduce both transient and long-lasting currents. nih.gov

Receptor and Enzyme Interactions

The 1,4-diazepane scaffold is a core component of benzodiazepines, a class of drugs well-known for their interactions with specific receptors and metabolic enzymes. nih.govnih.gov The biological activity of these compounds is often mediated through their interaction with the gamma-aminobutyric acid (GABA) type A receptor (GABA-A). nih.gov Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govresearchgate.net This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. researchgate.net The binding to the receptor is thought to involve hydrogen bonds with the carbonyl oxygen and the N4 atom of the diazepine ring, as well as hydrophobic interactions with the phenyl ring substituent. nih.gov

The metabolism of diazepane-containing compounds is primarily handled by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govresearchgate.net Specifically, CYP3A4 and CYP2C19 are the main enzymes responsible for the metabolism of diazepam, converting it into active metabolites such as N-desmethyldiazepam and temazepam. nih.gov The significant inter-individual variability in the clearance of these compounds is often attributed to genetic variations in the activity of the CYP2C19 enzyme. nih.gov

Serotonin (B10506) 5-HT2C Receptor Affinity (for Indole-Fused Derivatives)

Research into selective serotonin 5-HT2C receptor agonists has identified novel classes of compounds with potential therapeutic applications. Among these, derivatives featuring a diazepine ring fused with an indole scaffold have shown significant affinity and functional activity at the 5-HT2C receptor. These tricyclic benzodiazepine structures are analogous to the core structure of this compound, expanded by the indole fusion.

The development of these compounds has been driven by the need for high selectivity against the related 5-HT2A and 5-HT2B receptors to avoid potential side effects. nih.gov A key strategy involved the introduction of a secondary amide substituent into a 6,5,7-tricyclic benzodiazepine scaffold, which resulted in compounds with exceptional selectivity for the 5-HT2C receptor in both binding and functional assays. nih.gov

In a related class of heterocycle-fused azepines, specifically pyridazino[3,4-d]azepines, researchers developed potent 5-HT2C receptor agonists with excellent selectivity over 5-HT2B agonism. nih.gov The SAR for this series led to the identification of compounds predicted to have good central nervous system (CNS) penetration, a critical factor for targeting receptors in the brain. nih.gov

Table 1: 5-HT2C Receptor Activity of Indole-Fused Diazepine Analogues

Compound Structure 5-HT2C R Binding Ki (nM) 5-HT2C R FLIPR EC50 (nM) 5-HT2A R Binding Ki (nM) 5-HT2B R Binding Ki (nM)
7b N-ethyl-1,2,3,4,6,7-hexahydro- Current time information in Bangalore, IN.nih.govdiazepino[6,7,1-hi]indole-8-carboxamide 2.1 1.1 550 330
7l N-(2-Ethoxyethyl)-1,2,3,4,6,7-hexahydro- Current time information in Bangalore, IN.nih.govdiazepino[6,7,1-hi]indole-8-carboxamide 1.3 0.8 270 220
7m N-(2-Propoxyethyl)-1,2,3,4,6,7-hexahydro- Current time information in Bangalore, IN.nih.govdiazepino[6,7,1-hi]indole-8-carboxamide 1.1 0.6 210 170

Data sourced from reference nih.gov.

AMPA Receptor (AMPAR) Antagonism (for related benzodiazepine analogues)

Analogues of this compound, specifically those belonging to the benzodiazepine class, have been investigated for their activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Several 2,3-benzodiazepines function as non-competitive antagonists of the AMPA receptor, also described as negative allosteric modulators. nih.gov

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.gov They are tetrameric complexes assembled from four subunits (GluA1-4). nih.gov The binding of an agonist like glutamate (B1630785) triggers a conformational change that opens the channel, allowing the influx of sodium and calcium ions. nih.gov

Non-competitive benzodiazepine antagonists are thought to bind to the transducer domains of the AMPA receptor, a site distinct from the agonist-binding pocket. nih.gov This binding event inhibits the channel gating process, thereby preventing ion flow even when an agonist is bound. nih.gov In vitro studies have helped to establish a structure-activity relationship for this class of compounds, identifying the critical molecular features required for their interaction with AMPA receptors. nih.gov The blockade of AMPA receptors by these compounds can prevent neuronal excitotoxicity, a pathological process implicated in ischemic and neurodegenerative disorders. nih.govnih.gov

Table 2: Examples of Benzodiazepine Analogues with AMPA Receptor Antagonist Activity

Compound Class Mechanism of Action Receptor Target Potential Application (Preclinical)
2,3-Benzodiazepines Non-competitive antagonism (Negative Allosteric Modulation) AMPA Receptor Neuroprotection against excitotoxicity, Seizures nih.gov

This table summarizes the general findings for the class of compounds.

RNA-Dependent RNA Polymerase (NS5B) Inhibition (for related indole-benzodiazepinones)

The search for novel antiviral agents has led to the discovery of benzodiazepine derivatives as inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B). nih.gov This enzyme is essential for the replication of the viral RNA genome. nih.govwikipedia.org

A high-throughput screening campaign identified 1,5-benzodiazepines (1,5-BZDs) as a novel class of non-nucleoside inhibitors (NNIs) of NS5B polymerase. nih.gov These compounds are allosteric inhibitors, meaning they bind to a site on the enzyme that is different from the active site where RNA synthesis occurs. X-ray crystallography and fluorescence-quenching assays revealed that these inhibitors bind to a pocket adjacent to the catalytic site of NS5B. nih.gov

Mechanistic studies demonstrated that the 1,5-BZD inhibitors act non-competitively with respect to the nucleotide triphosphate substrates (e.g., GTP) and inhibit the formation of the very first phosphodiester bond in the polymerization process. nih.gov The initial hits from the screening, compounds 1 and 2 , showed micromolar activity in biochemical assays. nih.gov Further optimization of this scaffold could lead to more potent inhibitors. The specificity of these benzodiazepines for the HCV target was confirmed by profiling them against other viral and human polymerases, where they showed little to no activity. nih.gov

Table 3: Inhibitory Activity of 1,5-Benzodiazepine Analogues against HCV NS5B Polymerase

Compound NS5B Polymerase IC50 (µM) HCV Replicon EC50 (µM)
1 3.1 >32
2 7.9 12.3

Data sourced from reference nih.gov. IC50 is the half-maximal inhibitory concentration in a biochemical assay. EC50 is the half-maximal effective concentration in a cell-based replicon system.

Autotaxin Inhibition

Autotaxin (ATX), a secreted enzyme also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key therapeutic target due to its primary role in producing the bioactive lipid lysophosphatidic acid (LPA). nih.govnih.gov The ATX-LPA signaling axis is implicated in various pathological processes, including fibrosis and cancer. nih.govnih.gov Consequently, significant research has been dedicated to discovering potent and specific ATX inhibitors.

While direct analogues of this compound as ATX inhibitors are not prominently featured in the reviewed literature, various structurally diverse classes of inhibitors have been identified, some of which share broad structural motifs. Research has uncovered potent inhibitors through both high-throughput screening and rational, structure-based design. nih.gov

One area of research has focused on indole-based allosteric inhibitors. acs.org An optimization campaign starting from a high-throughput screening hit led to the development of highly potent indole-based ATX inhibitors with IC50 values in the sub-nanomolar range. acs.org These compounds feature a carbamate (B1207046) linker connecting the indole core to a hydrophobic pocket-binding group. acs.org Another approach has involved the structure-based design of novel chemical classes of ATX inhibitors, identifying compounds with low micromolar potency through in silico screening validated by enzymatic assays. nih.govnih.gov Furthermore, novel ATX inhibitors containing bicyclic and spirocyclic motifs have been developed, yielding a lead compound with an IC50 of 6 nM and favorable in vivo properties in rodent models. nih.gov

Table 4: Examples of Novel Autotaxin Inhibitors

Compound/Series Description ATX IC50 Mechanism
Indole-1 HTS hit, indole-based 740 nM Allosteric Inhibition
Optimized Indole Derivatives Carbamate-containing indole-based compounds <1 nM Allosteric Inhibition
Compound with Bicyclic Core (7) Novel bicyclic structural motif 6 nM Not specified
Compounds [I], [II], [III], [IV] Optimized from HTS hits 4.5 - 11 nM Not specified

Data sourced from references acs.orgnih.govbioworld.com.

Medicinal Chemistry and Drug Discovery Implications Excluding Clinical Human Trials

The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. jocpr.com This seven-membered heterocyclic ring system offers a flexible three-dimensional structure that can be readily modified, making it an attractive starting point for the design of novel therapeutic agents. jocpr.comrsc.org The compound 1-(2-Chlorobenzoyl)-1,4-diazepane serves as a specific example within this broader class, embodying the core structure that has been extensively explored in drug discovery programs.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Chlorobenzoyl)-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1,4-diazepane with 2-chlorobenzoyl chloride under basic conditions. A standard procedure includes dissolving 1,4-diazepane in a polar aprotic solvent (e.g., DMF or acetonitrile), adding a base (e.g., triethylamine or K2_2CO3_3) to deprotonate the amine, followed by dropwise addition of 2-chlorobenzoyl chloride. Reaction optimization may involve:

  • Catalyst screening : Using iodide salts (e.g., KI) to enhance reactivity .
  • Temperature control : Maintaining 0–25°C to minimize side reactions like over-acylation .
  • Purification : Column chromatography (e.g., silica gel with CHCl3_3/MeOH gradients) or recrystallization to isolate the product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (CDCl3_3 or DMSO-d6_6) to confirm the diazepane backbone and chlorobenzoyl substitution. Key signals include aromatic protons (δ 7.2–7.4 ppm) and diazepane methylene groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 253.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the chlorobenzoyl group influence the compound’s physicochemical properties?

The 2-chlorobenzoyl moiety enhances lipophilicity (logP ~2.5), improving membrane permeability. The chlorine atom stabilizes the aromatic ring via electron-withdrawing effects, potentially increasing metabolic stability compared to non-halogenated analogs. Solubility in aqueous buffers is limited (<1 mg/mL), necessitating DMSO or ethanol as stock solvents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) can model the electron density of the chlorobenzoyl group, identifying sites susceptible to nucleophilic attack. Exact exchange terms in hybrid functionals improve accuracy for halogenated systems . Key steps:

  • Geometry optimization of the ground state.
  • Calculation of Fukui indices to localize electrophilic regions.
  • Transition-state modeling for SNAr (nucleophilic aromatic substitution) pathways .

Q. How should researchers address contradictory biological activity data in receptor-binding assays?

If inconsistent results arise (e.g., varying IC50_{50} values for GABAA_A receptor binding):

  • Assay validation : Confirm receptor subtype specificity using selective antagonists (e.g., bicuculline for GABAA_A) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in vitro .
  • Molecular docking : Simulate binding poses with receptor crystal structures (e.g., PDB: 6HUP) to identify key interactions (e.g., hydrogen bonding with Asn265) .

Q. What strategies improve the enantiomeric purity of this compound derivatives for chiral pharmacology studies?

  • Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during acylation to induce enantioselectivity .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Methodological Considerations for Data Analysis

Q. How can researchers reconcile discrepancies in synthetic yields across published protocols?

  • Parameter benchmarking : Compare solvent polarity (e.g., DMF vs. THF), stoichiometry (amine:acyl chloride ratio), and reaction time .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., diacylated species) and adjust reaction conditions accordingly .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of diazepane derivatives?

  • QSAR modeling : Utilize Schrödinger’s QikProp or MOE to correlate substituent effects (e.g., Cl vs. CF3_3) with logP, polar surface area, and bioavailability .
  • MD simulations : GROMACS or AMBER for assessing conformational flexibility in aqueous vs. lipid bilayer environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.